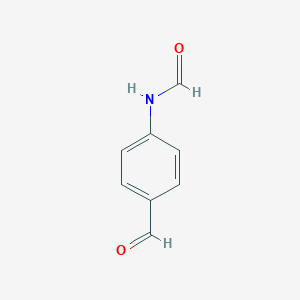
N-(4-Formylphenyl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Formylphenyl)formamide, also known as 4-Formyl-N-phenylbenzamide or 4-FPBA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
作用机制
The mechanism of action of N-(4-Formylphenyl)formamide is not well understood. However, it is believed that this compound interacts with proteins and enzymes through its carbonyl group, which can form covalent bonds with nucleophilic amino acid residues such as lysine and cysteine. This interaction can lead to changes in the conformation and activity of proteins and enzymes.
Biochemical and Physiological Effects
N-(4-Formylphenyl)formamide has been shown to have various biochemical and physiological effects, including:
1. Inhibition of Enzymes: This compound has been shown to inhibit the activity of various enzymes such as tyrosinase and cholinesterase.
2. Cytotoxicity: N-(4-Formylphenyl)formamide has been shown to induce apoptosis in cancer cells.
3. Anti-inflammatory Activity: This compound has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(4-Formylphenyl)formamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Purity: This compound can be synthesized with high purity, which is important for accurate and reproducible results.
2. Versatility: N-(4-Formylphenyl)formamide has been used in various scientific research applications, making it a versatile compound.
3. Stability: This compound is stable under normal laboratory conditions, making it easy to handle and store.
Some of the limitations of N-(4-Formylphenyl)formamide include:
1. Toxicity: This compound can be toxic if ingested or inhaled, making it important to handle with care.
2. Limited Solubility: N-(4-Formylphenyl)formamide has limited solubility in water, which can make it difficult to use in aqueous solutions.
3. Limited Information: The mechanism of action of this compound is not well understood, which can limit its use in certain applications.
未来方向
There are several future directions for the use of N-(4-Formylphenyl)formamide in scientific research. Some of these include:
1. Development of New Probes: N-(4-Formylphenyl)formamide can be used as a fluorescent probe to study the conformational changes of proteins and peptides. Future research can focus on developing new probes with improved sensitivity and selectivity.
2. Drug Development: N-(4-Formylphenyl)formamide has been shown to have cytotoxic and anti-inflammatory activity, making it a potential candidate for drug development.
3. Enzyme Inhibition: N-(4-Formylphenyl)formamide has been shown to inhibit the activity of various enzymes. Future research can focus on developing new inhibitors with improved potency and selectivity.
Conclusion
In conclusion, N-(4-Formylphenyl)formamide is a versatile compound that has been widely used in scientific research. This compound can be synthesized through a condensation reaction between 4-aminobenzaldehyde and formamide. N-(4-Formylphenyl)formamide has various scientific research applications, including fluorescence spectroscopy, enzyme assays, and chemical sensors. The mechanism of action of this compound is not well understood, but it is believed to interact with proteins and enzymes through its carbonyl group. N-(4-Formylphenyl)formamide has several advantages and limitations for lab experiments, and future research can focus on developing new probes, drugs, and enzyme inhibitors.
合成方法
N-(4-Formylphenyl)formamide can be synthesized through a reaction between 4-aminobenzaldehyde and formamide in the presence of a catalyst such as copper(II) acetate. The reaction occurs through a condensation reaction, where the amine group of 4-aminobenzaldehyde reacts with the carbonyl group of formamide to form a Schiff base. This Schiff base is then reduced to N-(4-Formylphenyl)formamide using sodium borohydride as a reducing agent.
科学研究应用
N-(4-Formylphenyl)formamide has been used in various scientific research applications, including:
1. Fluorescence Spectroscopy: N-(4-Formylphenyl)formamide has been used as a fluorescent probe to study the conformational changes of proteins and peptides.
2. Enzyme Assays: This compound has been used as a substrate for various enzymes such as horseradish peroxidase and tyrosinase.
3. Chemical Sensors: N-(4-Formylphenyl)formamide has been used as a sensing material in chemical sensors to detect various analytes such as metal ions and amino acids.
属性
CAS 编号 |
198345-60-7 |
|---|---|
产品名称 |
N-(4-Formylphenyl)formamide |
分子式 |
C8H7NO2 |
分子量 |
149.15 g/mol |
IUPAC 名称 |
N-(4-formylphenyl)formamide |
InChI |
InChI=1S/C8H7NO2/c10-5-7-1-3-8(4-2-7)9-6-11/h1-6H,(H,9,11) |
InChI 键 |
VSKUABBDOYKDIC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=O)NC=O |
规范 SMILES |
C1=CC(=CC=C1C=O)NC=O |
同义词 |
Formamide, N-(4-formylphenyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




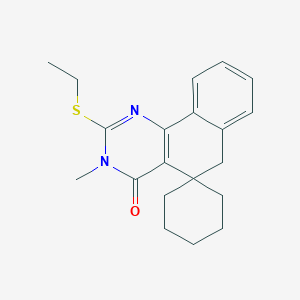


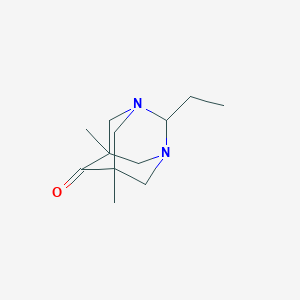
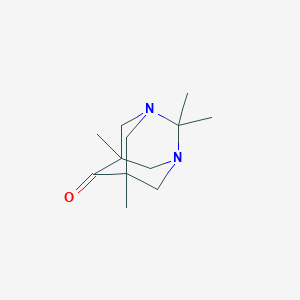

![Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-](/img/structure/B188452.png)
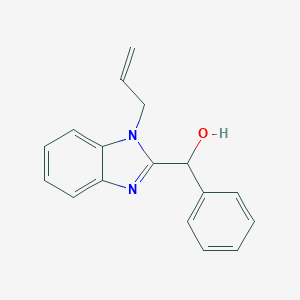
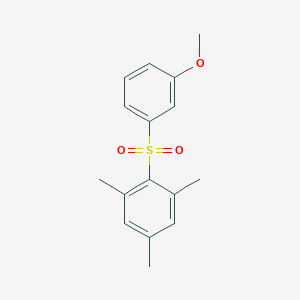


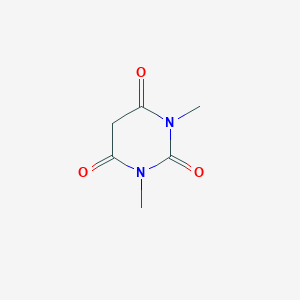
![1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone](/img/structure/B188463.png)